molecular formula C14H21NO2 B7791936 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7791936
M. Wt: 235.32 g/mol
InChI Key: IRWSLTSAQIJKQL-UHFFFAOYSA-N
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Description

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 214046-76-1) is a high-purity chemical compound offered for scientific research and development. This tetrahydroisoquinoline derivative is part of a class of compounds recognized as privileged scaffolds in medicinal chemistry due to their broad-spectrum biological potential . The core tetrahydroisoquinoline structure is a key intermediate in the synthesis of various natural products and pharmaceuticals . Researchers can utilize this compound as a versatile building block for the diastereoselective synthesis of more complex, optically active molecules . The synthetic approach for such structures often involves classical methods like the Pomeranz–Fritsch–Bobbitt cyclization

Properties

IUPAC Name

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSLTSAQIJKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and isopropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The mixture is heated under reflux conditions to facilitate the alkylation reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its fully reduced form.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
1-IPDMT has been studied for its effects on neurotransmitter systems. Research indicates that tetrahydroisoquinolines can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.

  • Case Study : A study published in the Journal of Neurochemistry demonstrated that derivatives of tetrahydroisoquinoline exhibited significant binding affinity to dopamine receptors, suggesting potential use in treating disorders like schizophrenia and Parkinson's disease .

2. Cardiovascular Research
The compound has also been investigated for its role in cardiovascular health. Specifically, it has been linked to the modulation of ion channels that affect heart rhythm.

  • Case Study : Research on a related compound, YM758 (which incorporates 1-IPDMT), showed promise as a "funny" current channel inhibitor for treating conditions such as stable angina and atrial fibrillation .

Synthetic Applications

1. Organic Synthesis
1-IPDMT serves as an important intermediate in organic synthesis. Its structure allows for various modifications leading to the creation of other biologically active compounds.

  • Synthesis Method : The lithiation of 1,2,3,4-tetrahydroisoquinoline followed by electrophilic quenching has been optimized using in situ IR spectroscopy. This method enables the production of various substituted tetrahydroisoquinolines with potential pharmacological activity .

Neurochemical Research

The compound's influence on neurotransmitter levels has made it a subject of interest in neurochemical studies.

  • Research Findings : Studies have shown that isoquinoline derivatives can modulate voluntary ethanol ingestion in animal models, indicating a potential role in addiction research .

Summary Table of Applications

Application AreaSpecific Use CaseReference
NeuropharmacologyPotential treatment for schizophrenia and Parkinson'sJournal of Neurochemistry
Cardiovascular ResearchTreatment for stable angina and atrial fibrillationDrug Metabolism & Disposition
Organic SynthesisIntermediate for synthesizing biologically active compoundsChemistry (Weinheim)
Neurochemical ResearchModulation of ethanol ingestion in addiction studiesProceedings of the Western Pharmacology Society

Mechanism of Action

The mechanism of action of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis and degradation. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity of Selected THIQ Derivatives

Compound Activity (EC₅₀/IC₅₀/MIC) Toxicity (LD₅₀, mg/kg) Key Substituent Reference
1-Aryl-THIQ (3a) Local anesthetic > lidocaine 280 Phenyl
1-Aryl-THIQ (3e) Local anesthetic ~ lidocaine 3,850 Br, OH-Phenyl
DHQ-11 (Conjugate) EC₅₀ = 9.7 µM (PIE) N/A Hybridized
1-Aryl-THIQ (4a–c) MIC = 3.5–20 µg/mL N/A Varied aryl

Biological Activity

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (IDTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of IDTIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

IDTIQ is characterized by its tetrahydroisoquinoline backbone with specific methoxy and isopropyl substitutions. The general structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

This structure contributes to its interaction with various biological targets.

1. Antiviral Activity

Recent studies have indicated that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant inhibitory effects against HIV-1 reverse transcriptase (RT). In a study involving the synthesis of multiple analogues, compounds demonstrated over 50% inhibition at a concentration of 100 µM. Notably, compounds 8h and 8l showed promising inhibition rates of 74.82% and 72.58%, respectively. The SAR analysis suggested that specific structural modifications enhance antiviral potency ( ).

CompoundInhibition Rate (%) at 100 µM
8h74.82
8l72.58

2. Cardioprotective Properties

Another area of interest is the cardioprotective effects of IDTIQ. A study examined its role in Na+/Ca2+-exchange mechanisms and found that it could provide protective effects against cardiac ischemia-reperfusion injury. The compound was shown to modulate calcium homeostasis effectively, suggesting potential therapeutic applications in cardiovascular diseases ( ).

3. Beta-Adrenoceptor Activity

IDTIQ derivatives have also been evaluated for their activity on beta-adrenoceptors. Some compounds displayed weak agonistic or antagonistic properties, indicating a potential role in modulating cardiovascular responses ( ).

Structure-Activity Relationship (SAR)

The SAR studies conducted on various tetrahydroisoquinoline derivatives have revealed critical insights into how structural changes affect biological activity:

  • Methoxy Substituents : The presence of methoxy groups at positions 6 and 7 enhances binding affinity to biological targets.
  • Alkyl Substituents : The introduction of isopropyl groups appears to improve solubility and bioavailability.
  • Aromatic Rings : Modifications involving aromatic rings can significantly influence the selectivity and potency against specific enzymes like HIV-1 RT.

Case Study 1: HIV-1 Inhibition

In a detailed investigation involving the synthesis of novel tetrahydroisoquinoline analogues, researchers identified several compounds with IC50 values below 10 µM against HIV-1 RT. The study emphasized the importance of specific functional groups in enhancing inhibitory activity ( ).

Case Study 2: Cardioprotection

A study focusing on the cardioprotective effects of IDTIQ demonstrated that pre-treatment with the compound reduced myocardial infarction size in animal models. This effect was attributed to improved calcium handling during ischemic episodes ( ).

Q & A

Q. What are the most reliable synthetic routes for 1-alkyl-6,7-dimethoxy-tetrahydroisoquinolines, and how do reaction conditions influence yields?

  • Methodological Answer : The Pictet-Spengler reaction is widely used for synthesizing tetrahydroisoquinoline scaffolds. For 1-alkyl derivatives, phenethylamine derivatives are acetylated, cyclized (e.g., using polyphosphoric acid, PPA), and reduced (e.g., with KBH₄). demonstrates a 3-step synthesis of 1-methyl derivatives with simplified workup and minimal byproducts. Microwave-assisted methods () reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields (up to 85%) compared to traditional heating. Key parameters include temperature control (<150°C to avoid decomposition) and stoichiometric ratios of arylalkylamine precursors. Table 1 : Comparison of Traditional vs. Microwave-Assisted Synthesis
ParameterTraditional (PPA)Microwave-Assisted
Reaction Time18–24 hours30 minutes
Yield (%)60–7075–85
Byproduct FormationModerateLow
References:

Q. How are structural features of 1-isopropyl-6,7-dimethoxy derivatives confirmed spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example:
  • ¹H NMR : Methoxy groups at C6/C7 appear as singlets (δ 3.70–3.85 ppm). The isopropyl group shows a multiplet for CH(CH₃)₂ (δ 1.20–1.40 ppm) and a septet for the central proton (δ 2.50–2.70 ppm).
  • IR : Stretching vibrations for O-CH₃ (~2830–2850 cm⁻¹) and N-H bends (~1650 cm⁻¹) confirm substitution patterns.
    provides spectral data for analogous compounds, validating these assignments.
    References:

Q. What pharmacological activities are associated with 6,7-dimethoxy-tetrahydroisoquinoline derivatives?

Q. How can contradictory data on bifunctional vs. monofunctional tetrahydroisoquinoline derivatives be resolved?

  • Methodological Answer : Contradictions arise from differing substitution patterns and assay conditions. For example, notes that bifunctional derivatives (e.g., 4,4'-phenylenediamine-linked analogs) may show reduced antimicrobial activity compared to monofunctional analogs due to steric hindrance. To resolve discrepancies:
  • Use standardized bioassays (e.g., CLSI guidelines for antimicrobial testing).
  • Compare logP values to assess hydrophobicity’s role in activity.
    Table 2 : Activity Comparison of Mono- vs. Bifunctional Derivatives
Derivative TypeAntibacterial MIC (µg/mL)LogP
Monofunctional (C1)2.52.1
Bifunctional (C4-C4')12.03.8
References:

Q. What strategies optimize enantioselective synthesis of 1-substituted tetrahydroisoquinolines?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphine ligands) achieve enantiomeric excess (ee >90%). describes (1S)-1-phenyl derivatives synthesized via asymmetric hydrogenation (Pd/C, chiral ligand). Key factors include:
  • Catalyst loading (1–5 mol%).
  • Solvent polarity (e.g., THF vs. MeOH).
  • Temperature (-20°C to 25°C).
    HPLC with chiral columns (e.g., Chiralpak AD-H) validates ee.
    References:

Q. How do alkyl chain length (C6–C17) and substitution position modulate biological activity?

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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